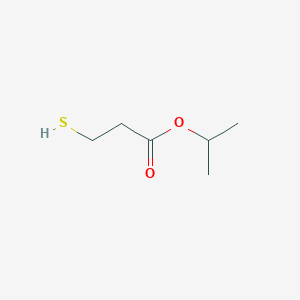
Isopropyl-3-Mercaptopropionat
Übersicht
Beschreibung
3-Mercaptopropionic Acid Isopropyl Ester is an organosulfur compound with the formula HSCH2CH2CO2H . It is a bifunctional molecule, containing both carboxylic acid and thiol groups . It is a colorless oil and is mainly used as a capping agent on a variety of nanoparticles .
Synthesis Analysis
The direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) was conducted in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) to examine the optimized synthetic conditions needed to produce high-purity trimethylolpropane-tris (3-mercaptopropionate) (TMPMP) .Molecular Structure Analysis
The molecular formula of 3-Mercaptopropionic Acid Isopropyl Ester is C3H6O2S . The physical state at 20°C is liquid .Chemical Reactions Analysis
Peptides and proteins fragment sequence-specifically in the presence of 3-mercaptopropionic acid to afford thioesters which can be used in native chemical ligation reactions .Physical and Chemical Properties Analysis
The physical state of 3-Mercaptopropionic Acid Isopropyl Ester at 20°C is liquid . The molecular formula is C3H6O2S and the molar mass is 106.14 g·mol−1 .Wissenschaftliche Forschungsanwendungen
Polymerisation von thermoresponsiven Polymeren
Isopropyl-3-Mercaptopropionat: wird als Kettenübertragungsmittel bei der Polymerisation von thermoresponsiven Polymeren wie Poly(N-Isopropylacrylamid) (PNIPA) verwendet. Diese Anwendung ist entscheidend für die Herstellung von Materialien, die auf Temperaturänderungen reagieren, und die in kontrollierten Arzneistoffabgabesystemen eingesetzt werden können. Das Vorhandensein des Esters beeinflusst die untere kritische Lösungstemperatur (LCST) und die chemische Struktur von PNIPA, was für sein temperaturabhängiges Verhalten unerlässlich ist.
Synthese von hochreinen trifunktionalen Mercaptoestern
Im Bereich der organischen Chemie spielt This compound eine Rolle bei der Synthese von hochreinen trifunktionalen Mercaptoestern . Diese Verbindungen sind von entscheidender Bedeutung bei Thiol-Epoxy-Click-Reaktionen, die sich durch ihre schnellen Reaktionsgeschwindigkeiten und ausgezeichnete Chemoselektivität auszeichnen. Dies hat Auswirkungen auf die Herstellung von Materialien mit hervorragender Haftung und chemischer Beständigkeit.
Biomedizinische Markierung
Die Verbindung wird als Kappenmittel für Quantenpunkt-Nanokristalle (QD NCs), insbesondere CdTe-Quantenpunkte, für biomedizinische Markierungsanwendungen verwendet . Dies ermöglicht den Einsatz dieser Quantenpunkte in hochsensitiven Detektionssystemen für biologische und medizinische Analysen.
Elektrochemischer Nachweis
This compound: wird auch beim elektrochemischen Nachweis von Molekülen wie Dopamin eingesetzt . Es wird verwendet, um ZnSe-Quantenpunkte zu kappen, wodurch ihre Leistung in elektrochemischen Sensoren verbessert wird, die für die medizinische Diagnostik und die neurologische Forschung von entscheidender Bedeutung sind.
UV-gehärtete Methacrylat-Hybridmaterialien
Der Ester ist an der Herstellung von UV-gehärteten Methacrylat-Hybridmaterialien mit hoher thermischer Stabilität beteiligt . Diese Materialien profitieren von dem Thiol-En-Photopolymerisationsprozess, der zu Produkten mit schnellen Härtungsraten und hohen mechanischen Eigenschaften führt, die sich für Beschichtungen und optische Komponenten eignen.
Thiol-En-Click-Chemie
This compound: ist ein Schlüsselmonomer in der Thiol-En-Click-Chemie, die zur Herstellung einer Vielzahl von Materialien wie Beschichtungen, Klebstoffen und Tinten verwendet wird . Diese Chemie zeichnet sich durch ihre Effizienz und die Fähigkeit aus, Netzwerke mit hoher Vernetzungsdichte zu bilden, die für die Haltbarkeit und Leistung der Endprodukte wichtig sind.
Wirkmechanismus
Target of Action
The primary target of 3-Mercaptopropionic Acid Isopropyl Ester is the thiol–epoxy click reaction . This reaction is gaining popularity in organic chemistry and materials science research for achieving synthetic goals ranging from small molecules to crosslinked macromolecular networks .
Mode of Action
The mode of action of 3-Mercaptopropionic Acid Isopropyl Ester involves its interaction with the thiol–epoxy click reaction. The mechanism of this reaction is in accordance with the anionic nucleophilic attack to a rarely exchanged carbon on an epoxy ring through a thiolate anion . The thiolate anions induced through the deprotonation of thiols by the acceleration of a base catalyst react with the better electrophilic carbon of the epoxide group to produce a new carbon–sulfur–carbon bond .
Biochemical Pathways
The biochemical pathway affected by 3-Mercaptopropionic Acid Isopropyl Ester is the thiol–epoxy click reaction pathway. This pathway is characterized by its fast reaction rate, excellent chemoselectivity, mild reaction conditions, and high yields . The cured products are characterized by lower shrinkage, better adhesion, and superior chemical resistance .
Pharmacokinetics
The pharmacokinetics of 3-Mercaptopropionic Acid Isopropyl Ester were studied using two doses (50 and 100 mg/kg). The average brain elimination constants for the 50 and the 100mg/kg doses were 0.060 and 0.018 min (-1), respectively. The brain area under the concentration-time curves for the 50 and 100mg/kg doses were 353 and 2168 mg min (-1)mL (-1), respectively .
Result of Action
The result of the action of 3-Mercaptopropionic Acid Isopropyl Ester is the production of a new carbon–sulfur–carbon bond through the thiol–epoxy click reaction . This leads to the formation of cured products characterized by lower shrinkage, better adhesion, and superior chemical resistance .
Safety and Hazards
Zukünftige Richtungen
3-Mercaptopropionic Acid Isopropyl Ester is used to prepare hydrophilic gold nanoparticles, exploiting the affinity of gold for sulfur ligands . It is esterified with polyols to form thiol-based polymer cross-linking agents such as pentaerythritol-based pentaerythritol tetrakis (3-mercaptopropionate) .
Biochemische Analyse
Biochemical Properties
3-Mercaptopropionic Acid Isopropyl Ester is a bifunctional molecule, containing both carboxylic acid and thiol groups . It is used to prepare hydrophilic gold nanoparticles, exploiting the affinity of gold for sulfur ligands . It is also esterified with polyols to form thiol-based polymer cross-linking agents .
Cellular Effects
It is known to act as a competitive inhibitor of glutamate decarboxylase, and therefore acts as a convulsant .
Molecular Mechanism
The molecular mechanism of 3-Mercaptopropionic Acid Isopropyl Ester involves the anionic nucleophilic attack to a rarely exchanged carbon on an epoxy ring through a thiolate anion . The thiolate anions induced through the deprotonation of thiols by the acceleration of a base catalyst react with the better electrophilic carbon of the epoxide group to produce a new carbon–sulfur–carbon bond .
Eigenschaften
IUPAC Name |
propan-2-yl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-5(2)8-6(7)3-4-9/h5,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVDFJPXADVZEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616403 | |
| Record name | Propan-2-yl 3-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7383-64-4 | |
| Record name | 1-Methylethyl 3-mercaptopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7383-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propan-2-yl 3-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Mercaptopropionic Acid Isopropyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


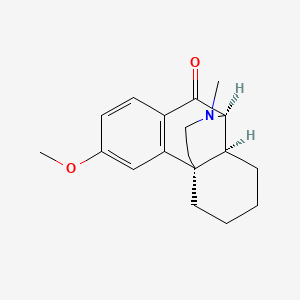
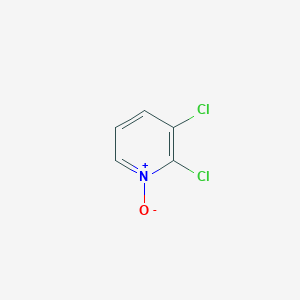
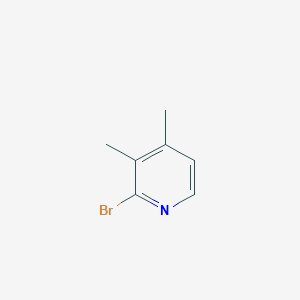
![6-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)
![2-Chloropyrido[2,3-b]pyrazine](/img/structure/B1592096.png)
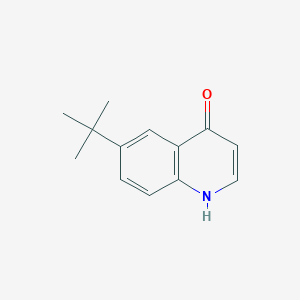


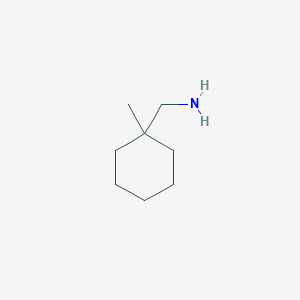
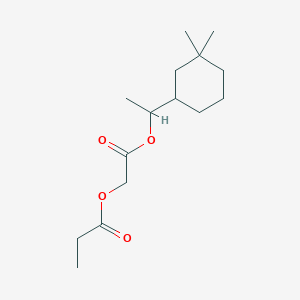
![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1592108.png)

![4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine](/img/structure/B1592112.png)

